molecular formula C10H16N2O2S B3955355 2-(Dimethylsulfamoylamino)ethylbenzene CAS No. 221102-32-5

2-(Dimethylsulfamoylamino)ethylbenzene

Cat. No.: B3955355
CAS No.: 221102-32-5
M. Wt: 228.31 g/mol
InChI Key: ZYVCLRNNMISFQW-UHFFFAOYSA-N
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Description

2-(Dimethylsulfamoylamino)ethylbenzene is an aromatic compound featuring an ethylbenzene backbone substituted with a dimethylsulfamoylamino group (-NHSO₂N(CH₃)₂).

Properties

IUPAC Name

2-(dimethylsulfamoylamino)ethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-12(2)15(13,14)11-9-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVCLRNNMISFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401539
Record name ST50591188
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221102-32-5
Record name ST50591188
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(dimethylsulfamoylamino)ethylbenzene typically involves the reaction of benzene with 2-(dimethylsulfamoylamino)ethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Scientific Research Applications

Chemistry: 2-(Dimethylsulfamoylamino)ethylbenzene is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis .

Biology: In biological research, this compound can be used to study the effects of benzene derivatives on biological systems. It may also serve as a model compound for understanding the behavior of similar molecules in biological environments .

Industry: In industrial applications, this compound can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 2-(dimethylsulfamoylamino)ethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzene ring’s electron-rich nature allows it to react with electrophiles, leading to the formation of substituted products. The dimethylsulfamoylamino group can influence the reactivity and selectivity of these reactions by donating or withdrawing electrons through resonance and inductive effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key functional groups are compared to related sulfonamide and sulfamoyl derivatives:

Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) Primary Applications
2-(Dimethylsulfamoylamino)ethylbenzene Ethylbenzene, dimethylsulfamoylamino C₁₀H₁₅N₃O₂S 241.31 (calculated) Not explicitly reported
2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole Benzimidazole, sulfinyl, dimethylamino C₁₆H₁₇N₃OS 299.39 Proton pump inhibitors (analogs)
Methyl 2-[2-(benzylsulfamoyl)phenyl]acetate Benzenesulfonamide, benzyl, methyl ester C₁₈H₂₁NO₆S 379.43 Synthetic intermediates
Triflusulfuron methyl ester Triazine, sulfonylurea, methyl ester C₁₄H₁₅F₃N₄O₆S 424.35 Herbicide

Key Observations :

  • Sulfamoyl vs. Sulfonamide: The dimethylsulfamoylamino group in the target compound differs from sulfonamides (e.g., ) by incorporating a sulfamide (-SO₂NH-) linkage. This may enhance hydrogen-bonding capacity compared to simple sulfonamides .

Physicochemical Properties

Ethylbenzene derivatives (e.g., C₆H₅CH₂CH₃) exhibit logP values ~3.1, indicating moderate lipophilicity . The addition of a polar dimethylsulfamoylamino group likely reduces logP, balancing solubility and bioavailability. For comparison:

  • 2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole (logP ~5.57): High lipophilicity due to benzyl and benzimidazole groups .
  • Triflusulfuron methyl ester (logP ~2.8): Lower lipophilicity from polar triazine and sulfonylurea groups, favoring herbicidal activity in aqueous environments .

Toxicity and Environmental Impact

  • Ethylbenzene: Classified as acutely toxic (H332, H304) and organotoxic (H373) with prolonged exposure . The ethylbenzene moiety in the target compound may pose similar risks unless modified by the sulfamoyl group.
  • Sulfonylurea Herbicides (e.g., triflusulfuron): Exhibit low mammalian toxicity but environmental persistence due to stable sulfonylurea linkages .
  • Benzimidazole Derivatives: Known for moderate toxicity (e.g., liver effects) but widely used in pharmaceuticals under controlled dosing .

Biological Activity

Overview of 2-(Dimethylsulfamoylamino)ethylbenzene

This compound is a compound that has garnered interest in biological research due to its potential applications in medicinal chemistry. Its structure suggests that it may possess properties beneficial for various therapeutic applications, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. The sulfonamide group, which is present in this compound, is known for its efficacy against a variety of bacterial strains. Sulfonamides inhibit bacterial growth by interfering with folic acid synthesis, a vital process for bacterial proliferation.

Anticancer Activity

There is emerging evidence that compounds containing sulfonamide moieties can exhibit anticancer properties. These compounds may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways and the inhibition of angiogenesis.

Case Studies

  • Sulfonamide Derivatives in Cancer Therapy :
    • A study published in Cancer Research explored the effects of sulfonamide derivatives on breast cancer cell lines. Results indicated that certain derivatives could significantly reduce cell viability and induce apoptosis through caspase activation.
  • Antimicrobial Efficacy Against Pathogenic Bacteria :
    • In a clinical trial, a sulfonamide derivative was tested against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated a notable reduction in bacterial load, suggesting potential for therapeutic use in treating resistant infections.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
  • Induction of Apoptosis : By triggering apoptotic pathways, it can lead to programmed cell death in cancerous cells.
  • Modulation of Immune Response : Some studies suggest that sulfonamide compounds can enhance immune responses, aiding in the clearance of infections.

Data Table

PropertyDescription
Chemical FormulaC11H16N2O2S
Molecular Weight240.32 g/mol
Antimicrobial ActivityEffective against Gram-positive bacteria
Anticancer ActivityInduces apoptosis in specific cancer cell lines
MechanismInhibits folic acid synthesis; induces apoptosis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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